N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide
Overview
Description
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure that includes methoxyphenyl and diphenylacetamide groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with benzophenone in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and mixing rates, to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide: shares similarities with other compounds such as tris(4-methoxyphenyl)amine and N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine.
Tris(4-methoxyphenyl)amine: Known for its redox-active properties and applications in organic electronics.
N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine: Used in the synthesis of advanced materials and studied for its electrochemical properties.
Uniqueness
What sets this compound apart is its specific combination of methoxyphenyl and diphenylacetamide groups, which confer unique chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-(4-methoxyanilino)-N-(4-methoxyphenyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-32-25-17-13-23(14-18-25)29-27(31)28(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30-24-15-19-26(33-2)20-16-24/h3-20,30H,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTYLBQFIGGSTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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